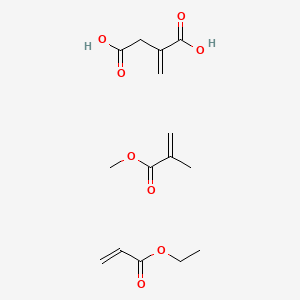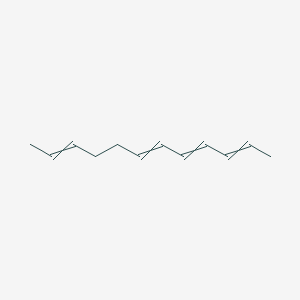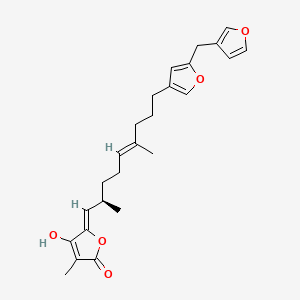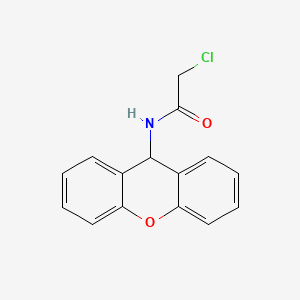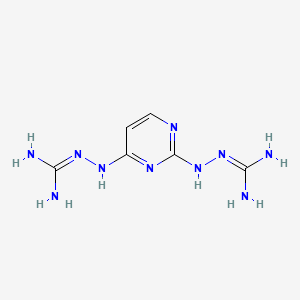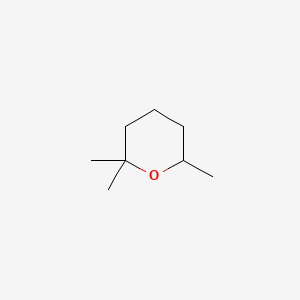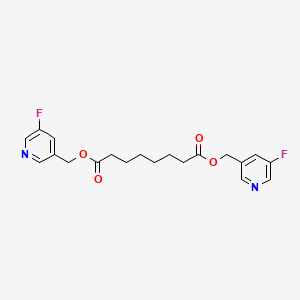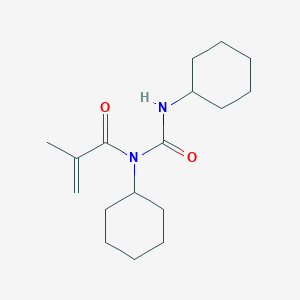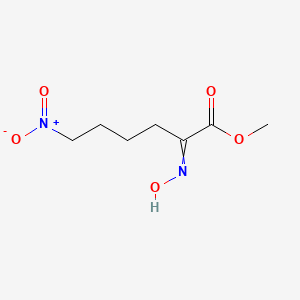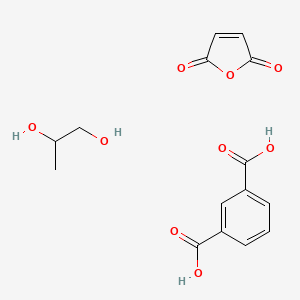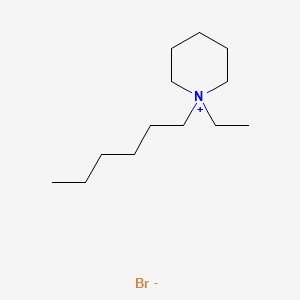![molecular formula C16H36N6O6S B14689874 2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid CAS No. 34694-91-2](/img/structure/B14689874.png)
2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid is a chemical compound with the CAS number 34694-91-2. This compound is known for its unique structure, which includes a guanidine group attached to a propyl chain that is further connected to an oxolane ring. The presence of sulfuric acid indicates that it is likely in the form of a salt, which can influence its solubility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The guanidine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxolane derivatives with different functional groups, while substitution reactions can yield a variety of substituted guanidine compounds .
Scientific Research Applications
2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The guanidine group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The oxolane ring can also play a role in the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-[3-(morpholin-4-yl)propyl]guanidine; sulfuric acid: Similar structure but with a morpholine ring instead of an oxolane ring.
2-[3-(piperidin-1-yl)propyl]guanidine; sulfuric acid: Contains a piperidine ring instead of an oxolane ring.
Uniqueness
2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid is unique due to the presence of the oxolane ring, which can influence its chemical reactivity and biological activity. This structural feature sets it apart from other similar compounds and can lead to different applications and properties .
Properties
CAS No. |
34694-91-2 |
|---|---|
Molecular Formula |
C16H36N6O6S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C8H17N3O.H2O4S/c2*9-8(10)11-5-1-3-7-4-2-6-12-7;1-5(2,3)4/h2*7H,1-6H2,(H4,9,10,11);(H2,1,2,3,4) |
InChI Key |
SKDOEUIIJNXQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN=C(N)N.C1CC(OC1)CCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


